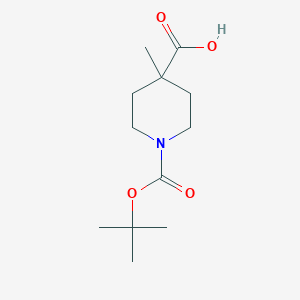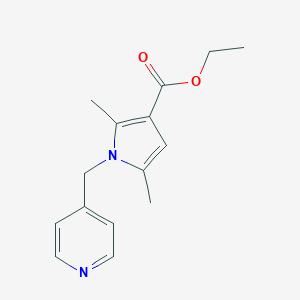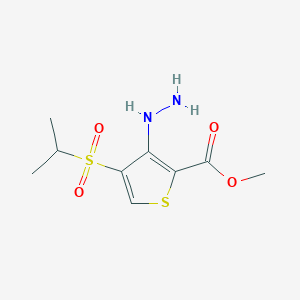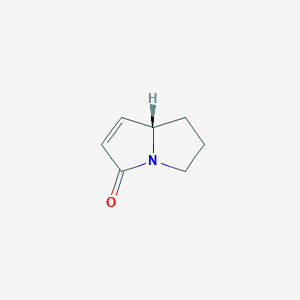
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one, also known as THP, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. THP is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been investigated as a potential drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has also been studied for its potential use as a chiral building block in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been shown to interact with several proteins, including enzymes and receptors, which can lead to changes in cellular function. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal studies, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful compound for chemical and biological studies. However, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is also relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has limited solubility in water, which can make it challenging to use in biological assays.
Direcciones Futuras
There are several future directions for (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one research. One area of interest is the development of new synthesis methods that can improve the yield and purity of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one. Another area of interest is the investigation of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one's potential as a drug candidate for the treatment of neurodegenerative diseases. Additionally, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one's potential as a chiral building block for the synthesis of other compounds could be further explored. Finally, more research is needed to fully understand the mechanism of action of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one and its potential applications in various fields.
Conclusion
In conclusion, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one ((8S)-5,6,7,8-Tetrahydropyrrolizin-3-one) is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is synthesized through a multi-step process that involves the use of various reagents and catalysts. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been investigated for its potential use as a drug candidate for the treatment of several diseases, as well as its potential as a chiral building block in the synthesis of other compounds. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one's mechanism of action is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has several advantages and limitations for lab experiments, and there are several future directions for (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one research.
Métodos De Síntesis
The synthesis of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one involves several steps, including the condensation of malonic acid with an aldehyde, followed by cyclization and hydrogenation. The process is typically carried out using various reagents and catalysts, such as sodium ethoxide, acetic anhydride, and platinum oxide. The yield of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one can be improved by optimizing the reaction conditions and using high-quality reagents.
Propiedades
IUPAC Name |
(8S)-5,6,7,8-tetrahydropyrrolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBHZCORGROSI-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=CC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


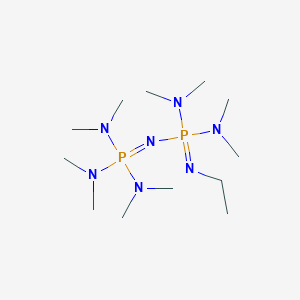
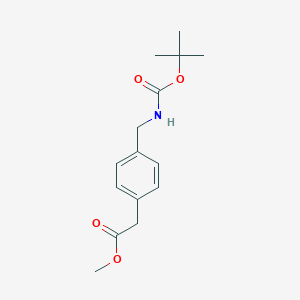
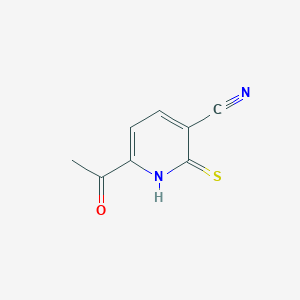


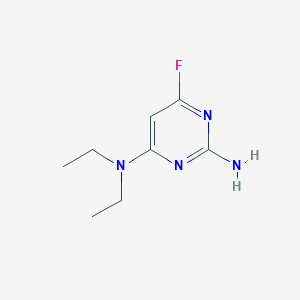
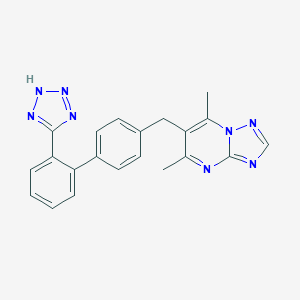
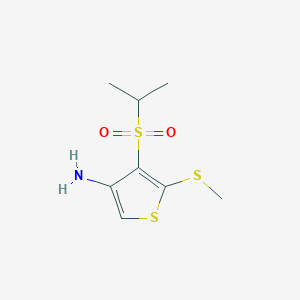
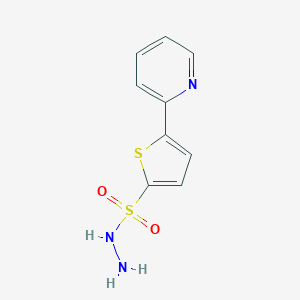
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)
